4-Methyl-5-(2-nitrooxy-ethyl)-thiazole
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Overview
Description
4-Methyl-5-(2-nitrooxy-ethyl)-thiazole is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a thiazole ring, a nitrooxyethyl group, and a methyl group. This compound has garnered interest due to its potential therapeutic properties and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(2-nitrooxy-ethyl)-thiazole typically involves the reaction of 4-methylthiazole with 2-nitrooxyethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(2-nitrooxy-ethyl)-thiazole undergoes various chemical reactions, including:
Oxidation: The nitrooxyethyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
4-Methyl-5-(2-nitrooxy-ethyl)-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(2-nitrooxy-ethyl)-thiazole involves its interaction with specific molecular targets. In the context of neurodegenerative diseases, it has been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, enhancing synaptic transmission and improving cognitive function. The compound’s nitrooxyethyl group plays a crucial role in its biological activity by facilitating the release of nitric oxide, which has various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylthiazole: Lacks the nitrooxyethyl group, resulting in different chemical and biological properties.
5-(2-Nitrooxy-ethyl)-thiazole: Lacks the methyl group, which affects its reactivity and applications.
Uniqueness
4-Methyl-5-(2-nitrooxy-ethyl)-thiazole is unique due to the presence of both the nitrooxyethyl and methyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(4-methyl-1,3-thiazol-5-yl)ethyl nitrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-5-6(12-4-7-5)2-3-11-8(9)10/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXXSCWWBQGVLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCO[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252568-49-3 |
Source
|
Record name | GT-1061 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252568493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GT-1061 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUZ92BN9PH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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